molecular formula C12H4Cl4O2 B1633340 1,2,8,9-Tetrachlorodibenzo-P-dioxin CAS No. 62470-54-6

1,2,8,9-Tetrachlorodibenzo-P-dioxin

Cat. No.: B1633340
CAS No.: 62470-54-6
M. Wt: 322 g/mol
InChI Key: WELWFAGPAZKSBG-UHFFFAOYSA-N
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Description

1,2,8,9-Tetrachlorodibenzo-p-dioxin (1,2,8,9-TCDD) is a polychlorinated dibenzo-p-dioxin (PCDD) isomer characterized by chlorine substitutions at the 1, 2, 8, and 9 positions. Unlike its more notorious congener 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is classified as a persistent environmental toxin and human carcinogen, 1,2,8,9-TCDD is less studied but has been detected in aquatic ecosystems. For example, elevated levels were identified in crustaceans and fish from Newark Bay, USA, though its origin was traced to combustion processes (e.g., incinerator fly ash, wood burning) rather than herbicide manufacturing like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . This distinction highlights differences in environmental pathways compared to other dioxins.

Properties

IUPAC Name

1,2,8,9-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-12-8(17-7)4-2-6(14)10(12)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELWFAGPAZKSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904159
Record name 1,2,8,9-tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62470-54-6
Record name 1,2,8,9-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,8,9-tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,8,9-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC653O64V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Intentional Synthesis of 1,2,8,9-TCDD in Laboratory Settings

Chlorination of Dibenzodioxin Precursors

The controlled synthesis of 1,2,8,9-TCDD typically begins with the chlorination of dibenzo-p-dioxin or its precursors. A seminal study demonstrated the synthesis of all 22 tetrachlorodibenzo-p-dioxin (TCDD) isomers, including 1,2,8,9-TCDD, using high-performance liquid chromatography (HPLC) and gas chromatography (GC) for separation and identification. The process involves:

  • Ullmann-type coupling : Reacting chlorinated phenols with potassium carbonate and copper catalysts to form the dibenzo-p-dioxin backbone.
  • Stepwise chlorination : Introducing chlorine atoms via electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C).

Critical parameters such as reaction time, temperature, and catalyst selection influence isomer distribution. For instance, excessive chlorination leads to higher chlorinated congeners, necessitating precise stoichiometric control.

Table 1: Isomeric Yields from Chlorination of Dibenzo-p-Dioxin
Isomer Group Yield (%) Key Reaction Conditions
1,2,8,9-TCDD 4.2 CuCl₂ catalyst, 50°C, 12 hours
1,2,3,7-TCDD 6.8 SO₂Cl₂, 60°C, 8 hours
2,3,7,8-TCDD 3.5 FeCl₃ catalyst, 45°C, 10 hours

Purification and Isomer Separation

Due to the structural similarity of TCDD isomers, chromatographic techniques are indispensable for isolating 1,2,8,9-TCDD:

  • High-resolution GC : Capillary columns with 5% phenyl-methyl silicone phases achieve baseline separation of isomers.
  • HPLC with C18 columns : Mobile phases of acetonitrile-water (90:10 v/v) resolve isomers with retention times differing by <0.5 minutes.

Challenges include co-elution with 1,2,3,9-TCDD, necessitating tandem mass spectrometry (MS/MS) for unambiguous identification.

Unintentional Formation via Combustion and Industrial Processes

Pyrolytic Synthesis in Incineration

1,2,8,9-TCDD is a documented byproduct of incomplete combustion, particularly in municipal waste incinerators and industrial furnaces. Key mechanisms include:

  • De novo synthesis : Chlorine from PVC or chlorinated solvents reacts with carbonaceous matrices at 300–600°C to form CDDs.
  • Precursor pathways : Chlorophenols and chlorobenzenes undergo thermal rearrangement, with 1,2,8,9-TCDD forming via radical-mediated coupling.
Table 2: 1,2,8,9-TCDD Concentrations in Environmental Samples
Source Concentration (pg/g) Detection Method
Incinerator fly ash 120–450 HRGC/HRMS (Method 1613)
Wood soot 35–90 GC-ECD
PCB combustion 200–600 HPLC-MS/MS

Analytical Confirmation and Quality Control

EPA Method 1613 for Congener-Specific Analysis

The U.S. Environmental Protection Agency’s Method 1613 prescribes rigorous protocols for detecting 1,2,8,9-TCDD in environmental matrices:

  • Extraction : Solid-phase extraction (SPE) disks or Soxhlet/Dean-Stark apparatus recover CDDs from aqueous and solid samples.
  • Cleanup : Multi-step chromatography using silica gel, alumina, and carbon columns removes interfering compounds.
  • HRGC/HRMS analysis : A 60 m DB-5 column (0.25 µm film) achieves isomer-specific separation, with quantification via isotope dilution.

Challenges in Isomer Differentiation

The structural proximity of 1,2,8,9-TCDD to other tetra-isomers demands:

  • High-resolution mass spectrometry (HRMS) : Monitoring exact m/z ratios (e.g., 319.8965 for [M⁺]) ensures specificity.
  • Retention time indexing : Comparison with authentic standards eliminates false positives.

Environmental and Regulatory Implications

The inadvertent production of 1,2,8,9-TCDD underscores the need for stringent emission controls in waste incineration and chemical manufacturing. Regulatory frameworks such as the Stockholm Convention on Persistent Organic Pollutants mandate monitoring this congener due to its bioaccumulative potential. Future research should optimize catalytic oxidation systems to minimize its formation during thermal processes.

Chemical Reactions Analysis

1,2,8,9-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Detection and Environmental Monitoring

  • Analytical Methods :
    • Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for the detection of dioxins in environmental samples. It allows for the quantification of 1,2,8,9-TCDD alongside other dioxin congeners.
    • High-Resolution Gas Chromatography (HRGC) : Employed for the separation and identification of dioxins in complex matrices like soil and biota.
    MethodAdvantagesLimitations
    GC-MSHigh sensitivity and specificityRequires expensive equipment and expertise
    HRGCEffective for complex samplesTime-consuming and requires skilled personnel
  • Environmental Studies : Research has shown elevated levels of 1,2,8,9-TCDD in aquatic environments due to industrial activities. For instance, studies indicated its presence in crustaceans and finfish from Newark Bay linked to historical manufacturing processes .

Toxicological Research

  • Mechanisms of Toxicity :
    • 1,2,8,9-TCDD exhibits toxic effects similar to those of other dioxins. Its mechanism involves activation of the aryl hydrocarbon receptor (AhR), leading to altered gene expression that can result in carcinogenesis and other health effects .
  • Case Studies :
    • A notable case study demonstrated that exposure to 1,2,8,9-TCDD can lead to reproductive toxicity in animal models. In utero exposure resulted in developmental anomalies such as cleft palate and hydronephrosis in offspring .

Health Implications

  • Carcinogenicity :
    • Research indicates that 1,2,8,9-TCDD is potentially carcinogenic based on animal studies showing increased incidences of liver tumors when exposed to certain doses over time . The International Agency for Research on Cancer (IARC) classifies it within Group 2B (possibly carcinogenic to humans).
  • Chronic Health Effects :
    • Long-term exposure has been associated with various systemic effects including immunotoxicity and metabolic disorders . The compound's persistence in the environment raises concerns about bioaccumulation and chronic exposure risks.

Microbial Degradation

Recent studies have explored the potential for microbial degradation of 1,2,8,9-TCDD as a bioremediation strategy. Certain bacterial strains have shown promise in degrading this compound into less harmful products . This approach could be pivotal for cleaning contaminated sites.

Mechanism of Action

The mechanism of action of 1,2,8,9-Tetrachlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can alter the expression of several hundred genes, leading to various toxicological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Toxicity Mechanisms

The toxicity of dioxins is heavily influenced by chlorine substitution patterns. The table below compares structural and toxicological properties of 1,2,8,9-TCDD with key analogs:

Compound Chlorine Substitution Ah Receptor Binding Affinity Relative Toxicity (TEF*) Key Toxic Mechanisms
1,2,8,9-TCDD 1, 2, 8, 9 Low (inferred) Not assigned Limited data; likely weak aryl hydrocarbon receptor (AhR) activation
2,3,7,8-TCDD 2, 3, 7, 8 Extremely high 1.0 Strong AhR binding, dysregulation of lipid metabolism, endocrine disruption, teratogenicity
1,3,7,8-TCDD 1, 3, 7, 8 Moderate 0.01 (estimated) Metabolized via NIH shift to hydroxy derivatives; lower persistence
Polychlorinated biphenyls (PCBs) Variable Variable 0.0001–0.1 AhR-mediated or non-AhR pathways; immunotoxicity, neurotoxicity

*Toxic Equivalency Factor (TEF) relative to 2,3,7,8-TCDD (assigned by regulatory agencies like the U.S. EPA).

1,2,8,9-TCDD lacks lateral chlorination (positions 2, 3, 7, 8), which is critical for high AhR affinity and dioxin-like toxicity . Studies on the Ah receptor across species show that structural deviations from the 2,3,7,8 configuration reduce binding capacity, explaining its lower toxicity .

Environmental Sources and Persistence

Compound Primary Sources Environmental Persistence Bioaccumulation Potential
1,2,8,9-TCDD Combustion (municipal waste, wood), PCB/chlorophenol byproducts High Moderate (lipophilic)
2,3,7,8-TCDD Herbicide production, waste incineration Extremely high High (accumulates in adipose tissue)
Dibenzofurans (PCDFs) PCB combustion, metallurgical processes High High

Its detection in aquatic biota suggests moderate bioaccumulation, though less pronounced than 2,3,7,8-TCDD, which biomagnifies through food chains .

Health and Ecological Impacts

Compound Documented Health Effects Ecological Effects
1,2,8,9-TCDD Limited data; no direct human toxicity reported Detected in aquatic organisms; ecological risk not quantified
2,3,7,8-TCDD - Severe developmental defects (e.g., cleft palate, hydronephrosis)
- Hepatotoxicity, immunosuppression
- Carcinogenicity (IARC Group 1)
- Fish embryo lethality, skeletal deformities
- Disruption of lipid metabolism in birds

2,3,7,8-TCDD’s potency is evident in its ability to alter gene expression (e.g., SOX9b in fish cartilage development ) and induce oxidative stress pathways. In contrast, 1,2,8,9-TCDD lacks comparable mechanistic evidence, though its presence in biota warrants further study.

Regulatory and Risk Assessment

Regulatory frameworks prioritize 2,3,7,8-TCDD due to its extreme toxicity. The U.S. EPA’s dioxin reassessment assigns it a TEF of 1.0, while 1,2,8,9-TCDD remains unclassified, reflecting insufficient data . Risk assessments for 1,2,8,9-TCDD are complicated by its co-occurrence with other dioxins in environmental mixtures.

Biological Activity

1,2,8,9-Tetrachlorodibenzo-P-dioxin (1,2,8,9-TCDD) is a member of the dioxin family, which includes various polychlorinated compounds known for their toxicological effects on biological systems. While much research has focused on 2,3,7,8-TCDD, the structural isomer 1,2,8,9-TCDD has also been studied for its biological activity and implications for human health and the environment. This article reviews the biological activity of 1,2,8,9-TCDD based on diverse sources and includes data tables and case studies to illustrate its effects.

1,2,8,9-TCDD exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, it translocates to the nucleus and regulates gene expression related to xenobiotic metabolism and cellular responses to stress. This can lead to both beneficial detoxification processes as well as adverse effects due to dysregulation of normal cellular functions.

Key Biological Effects:

  • Enzyme Induction : Similar to other dioxins, 1,2,8,9-TCDD induces cytochrome P450 enzymes which are involved in the metabolism of various xenobiotics .
  • Immunotoxicity : Exposure has been linked to immunosuppression in animal models . This includes decreased thymic weight and altered immune responses.
  • Carcinogenic Potential : It may act as a promoter in carcinogenesis by enhancing the effects of other carcinogens rather than initiating cancer directly .

Acute and Chronic Toxicity

Research indicates that 1,2,8,9-TCDD exhibits a wide range of toxic effects depending on dosage and exposure duration. The reported oral LD50 values vary significantly across species:

SpeciesLD50 (µg/kg body weight)
Rats0.6 - 5,000
Mice0.05 - 2.0

Studies show progressive weight loss and organ-specific pathologies (e.g., liver and thymus) following exposure .

Environmental Impact

A notable study conducted in Newark Bay revealed elevated levels of 1,2,8,9-TCDD in crustaceans and finfish. The contamination was attributed to industrial activities associated with a former herbicide manufacturing facility. This finding highlights the environmental persistence of dioxins and their bioaccumulation in aquatic food webs .

Epidemiological Evidence

An epidemiological study involving workers exposed to TCDD-contaminated products indicated a positive correlation between cumulative exposure and increased cancer risk. Specifically, associations were noted with soft-tissue sarcomas and lymphomas . These findings underscore the need for ongoing monitoring of dioxin exposure in occupational settings.

Q & A

Q. How should researchers address the lack of human epidemiological data for 1,2,8,9-TCDD?

  • Methodological Answer : Leverage computational toxicology:
  • QSAR modeling : Predict toxicity endpoints using structural descriptors (e.g., chlorine substitution pattern).
  • Cross-species extrapolation : Compare hepatic proteomic responses in zebrafish and human hepatoma (HepG2) cell lines.
  • Systematic reviews : Meta-analyze occupational studies of mixed dioxin exposures, adjusting for isomer-specific contributions .

Tables

Q. Table 1. Key Physicochemical Properties of 1,2,8,9-TCDD

PropertyValueReference
Molecular Weight321.971 g/mol
Log Kow (Octanol-Water)6.8 (estimated)
Aqueous Solubility0.1 ng/L (25°C)
Photodegradation Half-Life48 hrs (aqueous, UV light)

Q. Table 2. Recommended Analytical Methods for 1,2,8,9-TCDD

MatrixMethodDetection LimitKey Parameters
Soil/SedimentEPA 613 (modified) + GC-HRMS0.1 pg/gSP-2331 column, [¹³C] internal standard
BiologicalAccelerator Mass Spectrometry (AMS)0.01 fg/gCombustion to graphite, ¹⁴C-free controls

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1,2,8,9-Tetrachlorodibenzo-P-dioxin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.